1-(4-Bromo-2-chlorophenyl)-1H-pyrazole is a chemical compound characterized by a pyrazole ring attached to a phenyl group that contains both bromine and chlorine substituents. This compound is of interest due to its unique molecular structure, which allows for diverse chemical reactivity and potential applications in various scientific fields, particularly in medicinal chemistry.
This compound falls under the category of pyrazole derivatives, which are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of halogen atoms (bromine and chlorine) in the phenyl ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
The synthesis of 1-(4-bromo-2-chlorophenyl)-1H-pyrazole typically involves several steps:
The molecular formula for 1-(4-bromo-2-chlorophenyl)-1H-pyrazole is C10H6BrClN2, with a molecular weight of approximately 301.52 g/mol. The compound exhibits a unique structure characterized by:
Property | Value |
---|---|
Molecular Formula | C10H6BrClN2 |
Molecular Weight | 301.52 g/mol |
IUPAC Name | 1-(4-bromo-2-chlorophenyl)pyrazole |
InChI Key | PKJHFFMBMJVDRE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)Cl)N2C=CC(=N2) |
1-(4-Bromo-2-chlorophenyl)-1H-pyrazole can participate in various chemical reactions:
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution.
1-(4-Bromo-2-chlorophenyl)-1H-pyrazole exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in various applications, particularly in drug formulation .
The primary applications of 1-(4-bromo-2-chlorophenyl)-1H-pyrazole include:
Research continues into optimizing synthesis methods and exploring new applications in drug discovery and materials science .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4